molecular formula C80H128F6N18O23 B1496847 Phylloseptin-L2 Trifluoroacetate CAS No. 1100546-22-2

Phylloseptin-L2 Trifluoroacetate

Cat. No.: B1496847
CAS No.: 1100546-22-2
M. Wt: 1824 g/mol
InChI Key: WRLMGWSDZIIAGJ-NQLRIAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-L2 Trifluoroacetate is a bioactive peptide originally isolated from the skin secretions of the Lemur leaf frog (Hylomantis lemur). This compound has garnered attention due to its potent insulin-releasing activity, which has shown promise as a potential antidiabetic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phylloseptin-L2 Trifluoroacetate can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with protecting groups to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the SPPS process to achieve high yields and purity. This may include the use of automated peptide synthesizers and large-scale reactors. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Phylloseptin-L2 Trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under controlled conditions to oxidize specific functional groups in the peptide.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce certain functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with altered biological activities.

Scientific Research Applications

  • Chemistry: The compound serves as a valuable tool in peptide chemistry research, aiding in the development of new synthetic methods and the study of peptide structure-activity relationships.

  • Biology: Its insulin-releasing activity makes it a subject of interest in endocrinology and metabolic research, particularly in the context of diabetes treatment.

  • Medicine: As an antidiabetic agent, Phylloseptin-L2 Trifluoroacetate is being explored for its therapeutic potential in managing blood glucose levels and improving glucose tolerance.

  • Industry: The compound's antimicrobial properties are being investigated for potential use in developing new antimicrobial agents and coatings.

Mechanism of Action

Phylloseptin-L2 Trifluoroacetate exerts its effects primarily through its interaction with insulin receptors, leading to the release of insulin from pancreatic beta cells. The molecular targets involved include the insulin receptor and downstream signaling pathways that regulate glucose metabolism.

Comparison with Similar Compounds

  • Bombesin

  • Caerulein

  • Deltorphin

  • Dermorphin

  • Pseudin

  • Sauvagine

  • Xenin

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Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H126N18O19.2C2HF3O2/c1-16-43(13)60(75(112)90-54(33-95)69(106)81-45(15)63(100)83-50(27-39(5)6)65(102)88-57(36-98)72(109)89-55(34-96)70(107)82-49(62(78)99)26-38(3)4)92-74(111)59(42(11)12)91-68(105)53(31-47-32-79-37-80-47)86-73(110)58-24-21-25-94(58)76(113)61(44(14)17-2)93-67(104)52(29-41(9)10)85-71(108)56(35-97)87-66(103)51(28-40(7)8)84-64(101)48(77)30-46-22-19-18-20-23-46;2*3-2(4,5)1(6)7/h18-20,22-23,32,37-45,48-61,95-98H,16-17,21,24-31,33-36,77H2,1-15H3,(H2,78,99)(H,79,80)(H,81,106)(H,82,107)(H,83,100)(H,84,101)(H,85,108)(H,86,110)(H,87,103)(H,88,102)(H,89,109)(H,90,112)(H,91,105)(H,92,111)(H,93,104);2*(H,6,7)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMGWSDZIIAGJ-NQLRIAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H128F6N18O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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